N-(1,4-dioxaspiro[4.5]decan-6-yl)-2-(3-hydroxyphenyl)propanamide
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Overview
Description
N-(1,4-dioxaspiro[45]decan-6-yl)-2-(3-hydroxyphenyl)propanamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[45]decane ring system fused with a 1,4-dioxane ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-6-yl)-2-(3-hydroxyphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the hydroxyphenyl group via a substitution reaction. The final step involves the formation of the propanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-6-yl)-2-(3-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-6-yl)-2-(3-hydroxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-6-yl)-2-(3-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the spirocyclic core provides structural rigidity, enhancing binding affinity. This compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with a similar spirocyclic structure but lacking the hydroxyphenyl and propanamide groups.
1,4-Dioxaspiro[4.5]decan-8-one: Another similar compound with a ketone functional group instead of the hydroxyphenyl and propanamide groups.
Uniqueness
N-(1,4-dioxaspiro[4.5]decan-6-yl)-2-(3-hydroxyphenyl)propanamide is unique due to its combination of a spirocyclic core, hydroxyphenyl group, and propanamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-6-yl)-2-(3-hydroxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-12(13-5-4-6-14(19)11-13)16(20)18-15-7-2-3-8-17(15)21-9-10-22-17/h4-6,11-12,15,19H,2-3,7-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTLGSILYJGIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)C(=O)NC2CCCCC23OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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